Hopane-29-acetate is a chemical compound classified as a hopanoid, specifically a pentacyclic triterpenoid. Its molecular formula is , and it is characterized by the presence of an acetoxy group at the 29th position of the hopane structure. Hopanoids, including hopane-29-acetate, are significant in both marine and terrestrial environments, often serving as biomarkers for geological and biological processes. They are found in the membranes of various organisms, including bacteria, plants, and fungi, and play essential roles in cellular functions and structural integrity .
These reactions are significant in synthetic organic chemistry and biochemistry, where modifications to the hopanoid structure can lead to compounds with varied biological activities.
Hopane-29-acetate exhibits biological activity primarily attributed to its role as a plant metabolite. It has been associated with various physiological processes, including:
The synthesis of hopane-29-acetate can be achieved through several methods:
Hopane-29-acetate has several applications across different fields:
Hopane-29-acetate shares structural similarities with other compounds within the hopanoid family. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hopane | Basic pentacyclic structure without substitutions | Found widely as a geological marker |
| 3β-Acetoxy-hop-22(29)-ene | Similar triterpenoid structure with different acetoxy position | Exhibits anti-inflammatory properties |
| 17α,21α(H)-hopanes | Substituted at different positions | Known for its natural occurrence in sediments |
| Dryocrassyl acetate | Acetoxy substitution similar to hopane-29-acetate | Used in various biochemical studies |
Hopane-29-acetate's uniqueness lies in its specific acetoxy substitution at position 29, which may confer distinct biological activities compared to its analogs. This specificity is critical for understanding its potential applications in biochemistry and geology .
| Property | Value |
|---|---|
| Molecular Formula | C32H54O2 |
| IUPAC Name | 2-[(1R,2R,5S,6S,9S,10R,13R,14S,19S)-1,2,9,14,18,18-hexamethylpentacyclo[11.8.0.0^{2,10}.0^{5,9}.0^{14,19}]henicosan-6-yl]propyl acetate |
| Common Names/Synonyms | Hopane-29-acetate, Dryocrassyl acetate, Hopane-30-yl acetate, (22R)-hopan-30-yl acetate |
| CAS Registry Number | 58193-25-2 |
Hopane-29-acetate features a pentacyclic triterpenoid backbone, which is the defining structural characteristic of hopanoids [1] [4]. This backbone consists of four cyclohexane rings and one cyclopentane ring arranged in a specific configuration [1]. The pentacyclic structure is referred to as the hopane skeleton or A'-neogammacerane, which forms the core framework of all hopanoid compounds [1] [16].
The hopane skeleton in hopane-29-acetate contains a total of 30 carbon atoms in its core structure, with the additional carbons coming from the acetoxy substitution [2] [5]. The pentacyclic arrangement creates a rigid, three-dimensional structure with multiple stereogenic centers, contributing to the compound's stability and specific chemical properties [4] [14]. The rings are fused in a trans configuration, creating a relatively flat molecular structure with specific stereochemistry at various carbon positions [3] [14].
The carbon skeleton of hopane-29-acetate includes six methyl groups attached at various positions (C-1, C-2, C-9, C-14, C-18, and C-18), which contribute to the hydrophobic nature of the molecule [2] [5]. These methyl substituents play a crucial role in the overall conformation and stability of the pentacyclic structure [14] [16]. The hopane backbone is derived biosynthetically from the cyclization of squalene, a process catalyzed by the enzyme squalene-hopene cyclase in biological systems [16].
The distinguishing feature of hopane-29-acetate is the presence of an acetoxy group (CH3COO-) substituted at position 29 of the hopane skeleton [1] [2]. This acetoxy group is attached to a propyl chain extending from the main pentacyclic structure [2] [5]. The acetoxy substitution consists of a carbonyl group (C=O) and a methyl group, forming an ester linkage with the hopane backbone [5].
The position of the acetoxy substitution at C-29 is significant as it differentiates hopane-29-acetate from other hopane derivatives [2] [4]. The acetoxy group introduces polar functionality to the otherwise predominantly hydrophobic hopane structure, affecting its physicochemical properties such as solubility and spectral characteristics [4] [6]. The ester linkage creates a region of electron density that influences the compound's reactivity and interaction with other molecules [5] [14].
The stereochemistry at the point of attachment is important for the proper identification and characterization of hopane-29-acetate [3] [5]. The acetoxy group is oriented in a specific spatial arrangement relative to the pentacyclic backbone, contributing to the overall three-dimensional structure of the molecule [2] [14]. This specific substitution pattern is what distinguishes hopane-29-acetate from other hopanoid compounds and contributes to its unique chemical identity [1] [5].
Hopane-29-acetate exhibits several isomeric and conformational variations due to its complex structure with multiple stereogenic centers [2] [13]. The stereochemistry at positions 1R, 2R, 5S, 6S, 9S, 10R, 13R, 14S, and 19S, as indicated in the IUPAC name, defines the specific three-dimensional arrangement of the molecule [2] [5]. These stereogenic centers can potentially give rise to numerous stereoisomers, though only specific configurations occur naturally or are synthetically relevant [13] [14].
The hopane backbone itself can exist in different stereoisomeric forms, including 17α(H),21β(H)-hopane and 17β(H),21α(H)-hopane (moretane), which differ in the orientation of hydrogen atoms at positions 17 and 21 [13] [15]. These variations affect the overall shape and stability of the pentacyclic structure [13]. Additionally, the stereochemistry at position 22, where the side chain containing the acetoxy group is attached, can be either R or S, leading to different isomers [2] [5].
Conformational variations in hopane-29-acetate arise from the limited rotational freedom around single bonds, particularly in the side chain bearing the acetoxy group [9] [14]. The pentacyclic core is relatively rigid due to its fused ring system, but the propyl chain with the acetoxy substitution has some conformational flexibility [14]. Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that these conformational variations can influence the spectral properties of the compound [14] [17]. The specific conformation adopted by hopane-29-acetate in solution or solid state depends on factors such as solvent interactions, temperature, and crystal packing forces [13] [14].
Hopane-29-acetate has a molecular weight of 470.7820 grams per mole (g/mol), calculated from its molecular formula C32H54O2 [2] [4]. The exact monoisotopic mass of the compound is 470.41238 Daltons (Da), which represents the mass of the molecule containing the most abundant isotope of each element [4] [5]. This precise mass value is crucial for accurate identification of the compound using high-resolution mass spectrometry techniques [5] [7].
Mass spectral analysis of hopane-29-acetate reveals characteristic fragmentation patterns that are useful for its identification and structural elucidation [5] [7]. The mass spectrum typically shows a molecular ion peak at m/z 470, corresponding to the intact molecule [5]. However, the base peak (most intense peak) in the mass spectrum appears at m/z 191, which is characteristic of hopanoid compounds and results from the fragmentation of the pentacyclic structure [7] [21]. This distinctive fragmentation pattern serves as a diagnostic feature for identifying hopane-29-acetate and related hopanoids in complex mixtures [7] [21].
Additional fragment ions observed in the mass spectrum include peaks at m/z 369, which is unusually intense (70-90% relative intensity) and results from the loss of the acetoxy-containing side chain [13] [21]. Other significant fragment ions may appear at m/z 231, 217, and 205, providing further structural information about the compound [7] [21]. The specific fragmentation pattern of hopane-29-acetate in mass spectrometry allows for its differentiation from other hopanoid compounds and isomers [7] [13].
Hopane-29-acetate exhibits solubility characteristics typical of pentacyclic triterpenoids with an acetoxy substitution [4] [6]. The compound is practically insoluble in water due to its predominantly hydrophobic structure, consisting of the nonpolar pentacyclic hopane backbone [4] [6]. However, it demonstrates good solubility in various organic solvents, particularly nonpolar and moderately polar solvents such as chloroform, dichloromethane, hexane, and other similar organic solvents [6] [14].
The octanol-water partition coefficient (LogP) of hopane-29-acetate is approximately 8.96, indicating its highly lipophilic nature [4] [6]. This high LogP value explains the compound's preference for nonpolar environments and its limited water solubility [6]. The presence of the acetoxy group slightly increases the polarity compared to the unsubstituted hopane, but not enough to confer significant water solubility [4] [6].
Regarding thermal stability, hopane-29-acetate demonstrates considerable stability due to its rigid pentacyclic structure [11] [21]. Studies on similar hopanoid compounds suggest that hopane-29-acetate remains stable at moderate temperatures but may undergo thermal degradation at elevated temperatures [11] [21]. The thermal behavior of hopane-29-acetate is relevant in geological contexts, where hopanoids serve as biomarkers and undergo various transformations during diagenesis and catagenesis processes [11] [16]. Research indicates that the acetoxy group may be more susceptible to thermal degradation than the hopane core structure, potentially leading to deacetylation at high temperatures [11] [21].
Hopane-29-acetate exhibits distinctive spectral properties that are valuable for its identification and structural characterization [4] [17]. In infrared (IR) spectroscopy, hopane-29-acetate shows characteristic absorption bands associated with its functional groups [17] [19]. The acetoxy group produces a strong carbonyl (C=O) stretching absorption at approximately 1740 cm⁻¹, which is typical for ester functionalities [19]. Additionally, C-O stretching vibrations appear around 1240 cm⁻¹, while C-H stretching absorptions from the alkane portions of the molecule are observed in the 2850-2960 cm⁻¹ region [19].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about hopane-29-acetate [14] [17]. In the proton (¹H) NMR spectrum, the methyl groups of the hopane skeleton typically resonate as singlets in the range of δ 0.7-1.0 parts per million (ppm) [17]. The methyl group of the acetoxy substituent appears as a singlet at approximately δ 2.0 ppm [17]. Carbon-13 (¹³C) NMR spectroscopy reveals the carbonyl carbon of the acetoxy group at around δ 170 ppm, while the various carbon atoms of the pentacyclic structure and side chain appear at characteristic chemical shifts throughout the spectrum [17].
Optical properties of hopane-29-acetate are related to its specific stereochemistry and three-dimensional structure [4] [14]. As a compound with multiple stereogenic centers, hopane-29-acetate exhibits optical activity, rotating plane-polarized light [14]. The specific optical rotation value depends on the exact stereochemical configuration of the molecule [14]. Ultraviolet-visible (UV-Vis) spectroscopy typically shows limited absorption features for hopane-29-acetate due to the absence of extensive conjugated systems in its structure [4] [14]. However, the acetoxy group may contribute to weak absorption in the UV region [14].
Table 2: Spectral Properties of Hopane-29-acetate
| Spectroscopic Method | Key Features |
|---|---|
| Mass Spectrometry | Base peak at m/z 191 (characteristic of hopanoids); Molecular ion at m/z 470 |
| Infrared Spectroscopy | C=O stretching at ~1740 cm⁻¹ (acetate group); C-O stretching at ~1240 cm⁻¹; C-H stretching at 2850-2960 cm⁻¹ (alkane) |
| Nuclear Magnetic Resonance | ¹H NMR: Methyl signals at δ 0.7-1.0 ppm; Acetate methyl at δ ~2.0 ppm; ¹³C NMR: Carbonyl carbon at δ ~170 ppm |
Table 3: Physicochemical Properties of Hopane-29-acetate
| Property | Value |
|---|---|
| Molecular Weight | 470.7820 g/mol |
| Exact Mass | 470.41238 Da |
| Heavy Atoms | 34 |
| Rings | 5 |
| Rotatable Bonds | 4 |
| Van der Waals Molecular Volume | 515.30 ų |
| Topological Polar Surface Area | 26.30 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| LogP | 8.96 |
| Molar Refractivity | 140.73 |
| Solubility in Water | Practically insoluble |
| Solubility in Organic Solvents | Soluble in chloroform, dichloromethane, hexane, and other non-polar organic solvents |